
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of a bromine atom and a methylamino group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formylation: The 4-bromothiophene is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent to produce 4-bromo-3-formylthiophene.
Reductive Amination: The final step involves the reductive amination of 4-bromo-3-formylthiophene with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted thiophenes with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(4-Iodothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-(4-Bromothiophen-3-yl)-2-(methylamino)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions, making this compound valuable for targeted synthesis and research applications.
Propiedades
Fórmula molecular |
C7H8BrNOS |
|---|---|
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
1-(4-bromothiophen-3-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C7H8BrNOS/c1-9-2-7(10)5-3-11-4-6(5)8/h3-4,9H,2H2,1H3 |
Clave InChI |
RGJUCEVNQZUWDU-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=CSC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


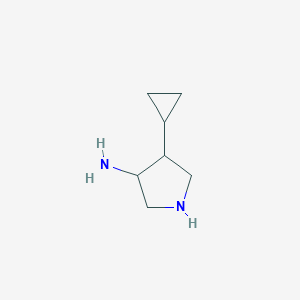
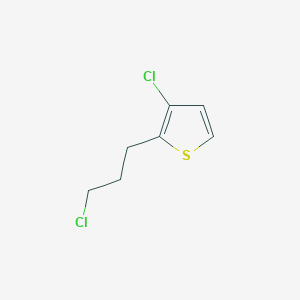
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
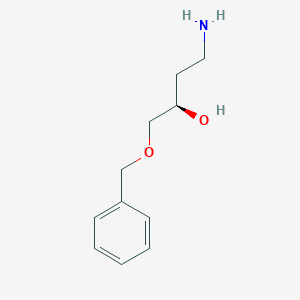
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
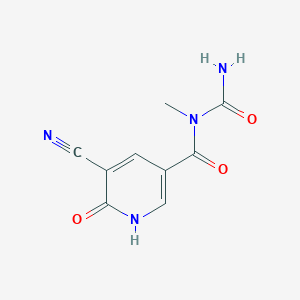
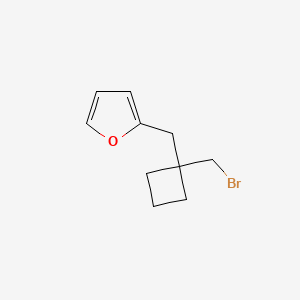
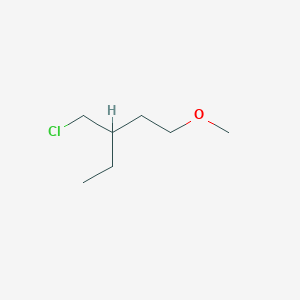
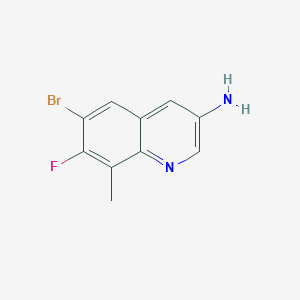
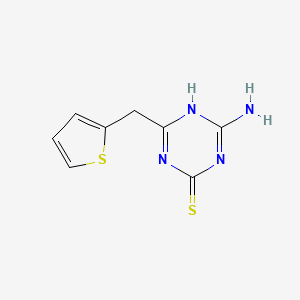



![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)
